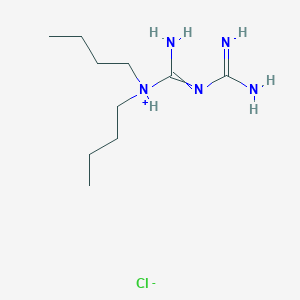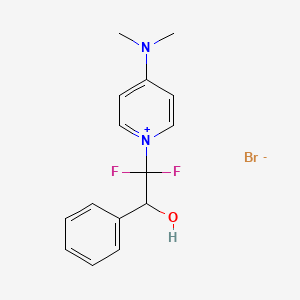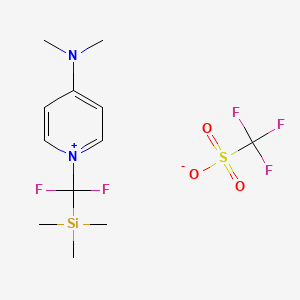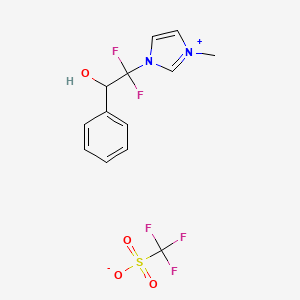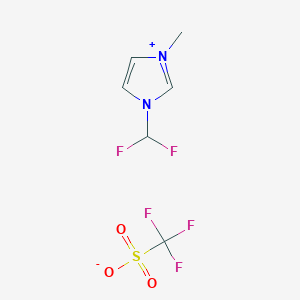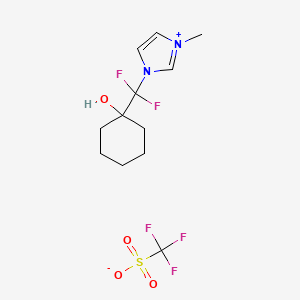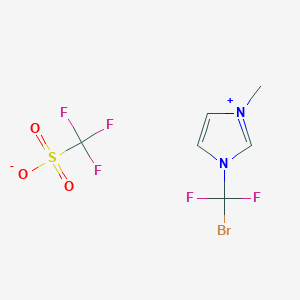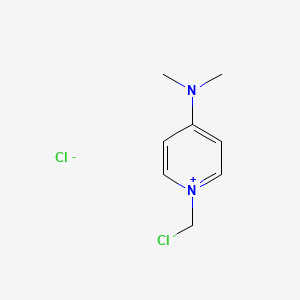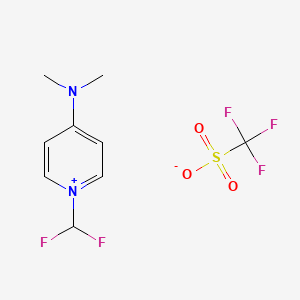
1-Difluoromethyl-4-(dimethylamino)pyridinium trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Difluoromethyl-4-(dimethylamino)pyridinium trifluoromethanesulfonate is a chemical compound that has garnered significant attention in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group and a dimethylamino group attached to a pyridinium ring, with a trifluoromethanesulfonate counterion. Its unique structure imparts distinct chemical properties, making it valuable in synthetic chemistry, medicinal chemistry, and other industrial applications.
Preparation Methods
One common method is the direct C-H difluoromethylation of pyridines using difluoromethylating agents under mild conditions . This process can be achieved through various catalytic and non-catalytic routes, including metal-catalyzed cross-coupling reactions and radical-mediated processes .
In industrial settings, the production of this compound may involve large-scale difluoromethylation reactions using optimized reaction conditions to ensure high yield and purity. The use of advanced difluoromethylating reagents and catalysts can streamline the synthesis process, making it more efficient and cost-effective .
Chemical Reactions Analysis
1-Difluoromethyl-4-(dimethylamino)pyridinium trifluoromethanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyridinium ring can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, facilitated by metal catalysts.
Common reagents used in these reactions include difluoromethylating agents, oxidizing agents, reducing agents, and various metal catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
1-Difluoromethyl-4-(dimethylamino)pyridinium trifluoromethanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Difluoromethyl-4-(dimethylamino)pyridinium trifluoromethanesulfonate involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group can serve as a bioisostere of alcohol, thiol, and amine moieties, allowing it to modulate the biological activity of target molecules . The compound’s effects are mediated through its interaction with enzymes and other proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
1-Difluoromethyl-4-(dimethylamino)pyridinium trifluoromethanesulfonate can be compared with other difluoromethylated pyridines, such as:
- 1-Difluoromethyl-2-(dimethylamino)pyridinium trifluoromethanesulfonate
- 1-Difluoromethyl-3-(dimethylamino)pyridinium trifluoromethanesulfonate
- 1-Difluoromethyl-4-(methylamino)pyridinium trifluoromethanesulfonate
These compounds share similar structural features but differ in the position of the difluoromethyl group or the nature of the substituents on the pyridinium ring . The unique positioning of the difluoromethyl group in this compound imparts distinct chemical properties, making it particularly valuable in specific applications .
Properties
IUPAC Name |
1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N2.CHF3O3S/c1-11(2)7-3-5-12(6-4-7)8(9)10;2-1(3,4)8(5,6)7/h3-6,8H,1-2H3;(H,5,6,7)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCWVWSDIIQTEP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)C(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F5N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[Amino-(cyanoamino)methylidene]amino]benzoic acid](/img/structure/B8047418.png)
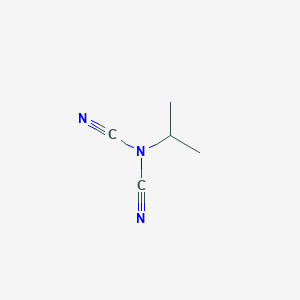
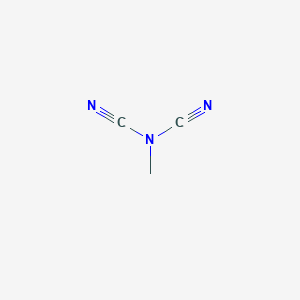

![1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine](/img/structure/B8047435.png)

